molecular formula C12H8B2O4 B079384 Bis(catecholato)diboron CAS No. 13826-27-2

Bis(catecholato)diboron

Cat. No. B079384
CAS RN: 13826-27-2
M. Wt: 237.8 g/mol
InChI Key: WYBQOWXCLDXZNR-UHFFFAOYSA-N
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Description

Bis(catecholato)diboron is a chemical compound extensively researched for its unique properties and applications in various chemical reactions and synthesis processes. This compound, known for its use in metal-catalyzed diboration reactions of olefins and alkynes, has a molecular weight of 237.81 and is often represented by the formula C12H8B2O4. It exists as white crystals and is sparingly soluble in common organic solvents.

Synthesis Analysis

Bis(catecholato)diboron can be synthesized through two primary methods. The first method involves the reaction of catechol with commercially available tetrakis(dimethylamino)diboron, followed by treatment with anhydrous HCl. This process yields bis(catecholato)diboron alongside dimethylamine hydrochloride. The compound is then isolated as a crystalline solid through low-temperature crystallization from toluene. An alternative method involves the homocoupling of commercially available chlorocatecholborane in the presence of sodium/amalgam, allowing for the preparation of bis(catecholato)diboron on a large scale.

Molecular Structure Analysis

The electronic properties of bis(catecholato)diboron have been the subject of detailed study, revealing significant insights into its B-B bond. Techniques such as photoemission (XPS) and near-edge X-ray absorption spectroscopy (NEXAFS) experiments, combined with DFT calculations, have shed light on the molecule's electronic structure. These studies indicate that the molecule-gold interaction is weak and that transitions to π(B-B) bonding and π*(B-B) anti-bonding states are crucial for understanding the chemistry of bis(catecholato)diboron(D. Toffoli et al., 2021).

Chemical Reactions and Properties

Bis(catecholato)diboron participates in various chemical reactions, including the Rh-catalyzed enantioselective diboration of simple alkenes. This process results in the syn addition of the diboron across the alkene, leading to 1,2-bis(boronate) which is then oxidized to provide the 1,2-diol. High enantioselection can be achieved in the presence of enantiomerically enriched ligands, showcasing the compound's versatility in selective chemical synthesis(Stéphane Trudeau et al., 2005).

Physical Properties Analysis

Bis(catecholato)diboron has a melting point of 195–198°C and can undergo sublimation at 120–130°C under a vacuum. It is characterized by limited solubility in most organic solvents, which is an important consideration for its handling and storage. The compound should be stored in a tightly closed container in a cool, dry place, away from strong oxidizing agents.

Chemical Properties Analysis

The chemical properties of bis(catecholato)diboron, particularly its reactivity with N-heterocyclic carbenes, demonstrate its potential for facilitating diverse chemical transformations. For example, its reaction with bis(neopentylglycolato)diboron shows that ring expansion of N-heterocyclic carbenes can be a very facile process, with significant implications for catalysis(S. Pietsch et al., 2015).

Scientific Research Applications

  • Physical Chemistry

    • Application : Revealing the electronic properties of the B–B bond .
    • Method : The electronic properties of a diboron molecule, namely bis(catecholato)diboron, have been studied by comparing the results of photoemission (XPS) and near edge X-ray absorption spectroscopy (NEXAFS) experiments with the outcome of DFT calculations .
    • Results : The transitions to π (B–B) bonding and π* (B–B) anti-bonding final states represent the most relevant probe of the chemistry of the molecule .
  • Organic Chemistry

    • Application : Arylboronic acids and esters are invaluable tools for the chemical community .
    • Method : These powerful reagents are used for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction .
    • Results : This application has not provided specific results or outcomes .
  • Corrosion Inhibitor

    • Application : Bis(catecholato)diboron can be used as a corrosion inhibitor to prevent metal oxidation and corrosion .
    • Method : The specific method of application is not provided .
    • Results : This application has not provided specific results or outcomes .
  • Dye Intermediate

    • Application : Bis(catecholato)diboron can be used as an intermediate in dye production .
    • Method : The specific method of application is not provided .
    • Results : This application has not provided specific results or outcomes .
  • Photosensitizer

    • Application : Bis(catecholato)diboron can be used in the preparation of photosensitizers .
    • Method : The specific method of application is not provided .
    • Results : This application has not provided specific results or outcomes .
  • Electron-Donor-Acceptor Complexes
    • Application : The formation of electron-donor-acceptor complexes .
    • Method : N-alkylpyridinium salts and bis(catecholato)diboron form electron-donor-acceptor complexes. This enables photoinduced single-electron transfer and fragmentation to carbon-centered radicals, which are subsequently borylated .
    • Results : This mild and operationally simple deaminative borylation allows a diverse range of readily available compounds .
  • Catalysis

    • Application : Bis(catecholato)diboron is used in the cis-vicinal diborylation of acetylenes and olefins with Pt catalysis .
    • Method : The specific method of application is not provided .
    • Results : This application has not provided specific results or outcomes .
  • Borylation of Aromatics

    • Application : Bis(catecholato)diboron is used for the borylation of aromatics by Pd catalysis .
    • Method : The specific method of application is not provided .
    • Results : This application has not provided specific results or outcomes .

Safety And Hazards

It is recommended to avoid inhalation and skin contact with Bis(catecholato)diboron. It should be stored in a tightly closed container in a cool dry place. It is incompatible with strong oxidizing agents .

Future Directions

The use of diboron(4) compounds, including Bis(catecholato)diboron, in the development of novel green and sustainable organic-based technologies is an emerging area of research . The study of the chemistry of the B–B bond on surfaces is mostly unexplored yet .

properties

IUPAC Name

2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8B2O4/c1-2-6-10-9(5-1)15-13(16-10)14-17-11-7-3-4-8-12(11)18-14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBQOWXCLDXZNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2=CC=CC=C2O1)B3OC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8B2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392951
Record name Bis(catecholato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(catecholato)diboron

CAS RN

13826-27-2
Record name Bis(catecholato)diboron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2H-1,3,2-benzodioxaborol-2-yl)-2H-1,3,2-benzodioxaborole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
486
Citations
D Toffoli, C Grazioli, M Monti, M Stener… - Physical Chemistry …, 2021 - pubs.rsc.org
The electronic properties of a diboron molecule, namely bis(catecholato)diboron (2-(1,3,2-benzodioxaborol-2-yl)-1,3,2-benzodioxaborole) (B2Cat2), have been studied by comparing …
Number of citations: 2 pubs.rsc.org
CW Liskey, JF Hartwig - Synthesis, 2013 - thieme-connect.com
A series of diolate-substituted diboron compounds were investigated as reagents for iridium-catalyzed C–H borylations of arenes. These studies showed that commercially available bis(…
Number of citations: 18 www.thieme-connect.com
TE Stennett, R Bertermann… - Angewandte Chemie …, 2018 - Wiley Online Library
Sterically unencumbered diborenes based on a benzylphosphine chelate undergo diboration reactions with bis(catecholato)diboron in the absence of a catalyst to yield tetraboranes. …
Number of citations: 31 onlinelibrary.wiley.com
W Zou, M Yang, L He, L Gao… - Chemistry–A European …, 2023 - Wiley Online Library
The mechanisms of direct deoxygenative borylation of acetone and benzaldehyde with bis(catecholato)diborane (B 2 cat 2 ) in the solvent N,N‐dimethylacetamide (DMA) are …
S Pietsch, U Paul, IA Cade, MJ Ingleson… - … A European Journal, 2015 - Wiley Online Library
We report the isolation and detailed structural characterization, by solid‐state and solution NMR spectroscopy, of the neutral mono‐ and bis‐NHC adducts of bis(catecholato)diboron (B …
T Ishiyama, N Miyaura - The Chemical Record, 2004 - Wiley Online Library
Metal‐catalyzed borylation of alkenes, alkynes, arenes, and organic halides with B–B or H–B compounds has been developed for the synthesis of organoboron compounds from simple …
Number of citations: 419 onlinelibrary.wiley.com
W Lu, K Xu, Y Li, H Hirao, R Kinjo - … Chemie International Edition, 2018 - Wiley Online Library
Metal‐free activation of homoatomic E−E σ bonds (E=P, B) in white phosphorus (P 4 ) and bis(catecholato)diboron (B 2 cat 2 ) with a 1,2‐diboraallene 1 is reported. The 1:1 and 1:2 …
Number of citations: 38 onlinelibrary.wiley.com
J Takaya, N Iwasawa - ACS Catalysis, 2012 - ACS Publications
Bis(boronate) compounds have been attracting much attention as versatile building blocks for concise synthesis of complex molecules because these compounds enable multiple C–C …
Number of citations: 196 pubs.acs.org
A Hermann, J Cid, JD Mattock… - Angewandte Chemie …, 2018 - Wiley Online Library
B(sp 2 )–B(sp 3 ) diborane species based on bis(catecholato)diboron and N‐heterocyclic carbenes (NHCs) underwent catechol/bromide exchange selectively at the sp 3 ‐hybridized …
Number of citations: 34 onlinelibrary.wiley.com
F Sandfort, F Strieth‐Kalthoff… - … A European Journal, 2018 - Wiley Online Library
A deaminative strategy for the borylation of aliphatic primary amines is described. Alkyl radicals derived from the single‐electron reduction of redox‐active pyridinium salts, which can be …

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